1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea
Description
1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea is a chemical compound known for its unique structural features and potential applications in various fields of science and industry. This compound consists of a methoxyphenyl group, a morpholinyl group, and a phenylthiourea moiety, which contribute to its distinctive chemical properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-morpholin-4-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-22-15-8-6-14(7-9-15)19-18(24)20-16-4-2-3-5-17(16)21-10-12-23-13-11-21/h2-9H,10-13H2,1H3,(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIQPETUHOJPJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 4-methoxyaniline with 2-(morpholin-4-yl)phenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Medicine: Research has indicated its potential use in the development of therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry: It is used in the formulation of corrosion inhibitors and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The morpholinyl and methoxyphenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea can be compared with other similar compounds, such as:
1-Morpholin-4-yl-2-(2-nitro-phenyl)-ethanone: This compound shares the morpholinyl group but differs in its nitro-phenyl moiety, leading to different chemical properties and applications.
2-Methoxyphenyl isocyanate: While this compound contains a methoxyphenyl group, its isocyanate functionality results in different reactivity and uses. The uniqueness of 1-(4-Methoxyphenyl)-3-[2-(morpholin-4-yl)phenyl]thiourea lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of its analogs.
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